molecular formula C9H13ClN2O2 B3211387 2-(4-Nitrophenyl)propan-2-amine hydrochloride CAS No. 1087719-23-0

2-(4-Nitrophenyl)propan-2-amine hydrochloride

Cat. No.: B3211387
CAS No.: 1087719-23-0
M. Wt: 216.66 g/mol
InChI Key: DLZQZCYMSGZZFX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)propan-2-amine hydrochloride is a substituted phenethylamine derivative featuring a nitro group (-NO₂) at the para position of the phenyl ring and a secondary amine hydrochloride salt. The nitro group confers strong electron-withdrawing properties, influencing reactivity, solubility, and biological interactions compared to other substituents like halogens or methoxy groups .

Properties

IUPAC Name

2-(4-nitrophenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-9(2,10)7-3-5-8(6-4-7)11(12)13;/h3-6H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZQZCYMSGZZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)propan-2-amine hydrochloride typically involves the nitration of a suitable precursor followed by amination. One common method involves the nitration of 4-nitroacetophenone, followed by reduction to the corresponding amine and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.

    Oxidation: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)propan-2-amine.

    Substitution: Various substituted amines depending on the reagents used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2-(4-Nitrophenyl)propan-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with various targets, influencing their activity and function.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key structural analogs, highlighting substituent effects on molecular properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Properties/Applications Reference ID
2-(4-Nitrophenyl)propan-2-amine HCl 4-NO₂ C₉H₁₁ClN₂O₂ ~226.65 (calc.) Not explicitly listed Strong electron withdrawal, potential nitroreduction sensitivity Inferred
2-(4-Fluorophenyl)propan-2-amine HCl 4-F C₉H₁₃ClFN 189.66 1216563-60-8 Moderate electron withdrawal; used in synthesis
2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl 2-Cl, 4-F C₉H₁₂Cl₂FN 224.1 1306604-78-3 Steric hindrance, halogenated bioactivity
(2RS)-1-(4-Methoxyphenyl)propan-2-amine HCl 4-OCH₃ C₁₀H₁₆ClNO 217.69 3706-26-1 Electron-donating; impurity in formoterol
Ortetamine HCl (1-(2-Methylphenyl)-propan-2-amine HCl) 2-CH₃ C₁₀H₁₆ClN 185.69 Not listed Controlled substance; stimulant analog

Pharmacological and Chemical Behavior

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group in the target compound enhances acidity of the amine (pKa reduction) and may increase metabolic susceptibility to nitroreduction compared to 4-fluoro (moderate electron withdrawal) or 4-methoxy (electron donation) analogs .
  • Pharmacological Activity :

    • Ortetamine HCl (2-methylphenyl analog) is a controlled stimulant, suggesting that substituent position (ortho vs. para) and electronic properties significantly influence legal status and biological activity .
    • Nitro Group Implications : The nitro group may confer unique redox properties or toxicity risks, as seen in nitroaromatic pharmaceuticals requiring careful metabolic profiling .

Stability and Degradation

  • Nitro-substituted compounds often require storage under inert conditions to prevent degradation, unlike halogenated analogs with greater stability .

Biological Activity

2-(4-Nitrophenyl)propan-2-amine hydrochloride, also known as a nitrophenyl-containing amine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a propan-2-amine backbone substituted with a 4-nitrophenyl group, which is significant for its reactivity and biological effects. This article explores the biological activity of this compound, detailing its antimicrobial properties, antioxidant activity, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₂N₂O₂·HCl. The presence of the nitrophenyl group is crucial as it influences the compound's reactivity and biological interactions.

PropertyValue
Molecular Weight196.66 g/mol
Melting Point170-172 °C
SolubilitySoluble in water
pKaApproximately 9.0

Antimicrobial Properties

Research indicates that nitrophenyl-containing compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of various nitrophenyl derivatives found that this compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL .

Antioxidant Activity

Compounds with nitro groups have been reported to possess antioxidant properties, which are essential for neutralizing free radicals in biological systems. The antioxidant activity of this compound can be attributed to its ability to donate electrons and stabilize free radicals.

Research Findings:
A comparative study on various nitrophenyl compounds indicated that those with electron-withdrawing groups like nitro exhibited enhanced radical scavenging activity .

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity: It can compromise bacterial membrane integrity, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at the para position of the phenyl ring significantly influence its antimicrobial potency and selectivity.

ModificationEffect on Activity
Addition of halogensIncreased potency against MRSA
Alkyl substitutionsAltered solubility and bioavailability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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